![molecular formula C13H21NO2 B3005144 3-[(2-Butoxyethoxy)methyl]aniline CAS No. 117437-09-9](/img/structure/B3005144.png)
3-[(2-Butoxyethoxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(2-Butoxyethoxy)methyl]aniline involves various chemical reactions and starting materials. For instance, a new process for the synthesis of a related compound, 2-methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline, was developed using formaldehyde, 2-methyl-6-ethylaniline, chloroacetyl chloride, and butanol. This process includes steps such as N-methylenation, acylation, and etherification, with specific reaction conditions leading to a high purity and yield of the product . Additionally, the synthesis of polymers based on aniline derivatives, such as the copolymerization of 2-[(2E)-1-methyl-2-buten-1-yl]aniline with aniline, has been explored, resulting in materials with varying electrical conductivity and morphology depending on the co-monomer ratio .
Molecular Structure Analysis
The molecular structure of compounds in the aniline family can be complex and diverse. For example, the structure of a product from the reaction of dialkyl 2-butynoate with aniline and formaldehyde was revised, highlighting the importance of accurate structural determination in chemical synthesis . In another study, the X-ray structure analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline revealed an orthorhombic crystalline structure with CH/pi type hydrogen bonds ensuring the cohesion of the crystalline network .
Chemical Reactions Analysis
The chemical reactions involving aniline derivatives can lead to a variety of products with different properties. The reaction of aniline with other reagents, such as formaldehyde and dialkyl 2-butynoate, can result in the formation of compounds with revised structures, as seen in the production of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate . Furthermore, the copolymerization of aniline with other monomers, such as 3-methyl thiophene, using new oxidants like periodic acid, can create copolymers with unique properties, including conductivity and thermal stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives and their polymers are influenced by their molecular structure and the nature of substituents. Soluble polymers based on substituted anilines exhibit improved solubility in organic solvents and varying electrical conductivity and electrochemical properties . The physicochemical properties of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, as determined by UV-visible spectroscopy, do not show photochromic properties but do exhibit thermochromic ones, indicating a structural predisposition for thermochromism . Additionally, the synthesis of well-defined polystyrene bearing a triol functionality through anionic living polymerization demonstrates the potential for creating polymers with specific end-use properties .
Scientific Research Applications
Spectral Characteristics in Various Solutions
Research by Cumper and Singleton (1968) explored the ultraviolet spectra of aniline derivatives, including 3-[(2-Butoxyethoxy)methyl]aniline, in different solvents such as n-hexane, 1,4-dioxan, ethanol, and water. They found that N-methylation of the amino-group enhances its electron-donating ability, and the introduction of certain groups into the phenyl ring leads to a bathochromic shift. This study is significant for understanding the spectral behavior of 3-[(2-Butoxyethoxy)methyl]aniline in various solvents, which can be crucial for analytical and synthetic chemistry applications (Cumper & Singleton, 1968).
Degradation by Bacterial Strains
Liu et al. (2002) identified a bacterial strain, Delftia sp. AN3, capable of degrading aniline, which indirectly relates to the degradation of 3-[(2-Butoxyethoxy)methyl]aniline. This research has implications for environmental bioremediation, particularly in treating wastewater contaminated with aniline derivatives (Liu et al., 2002).
Dipole Moments in Solutions
Another study by Cumper and Singleton (1967) measured the electric dipole moments of aniline and its derivatives in benzene and 1,4-dioxan solutions. Understanding the dipole moments of such compounds is essential in fields like molecular electronics and materials science (Cumper & Singleton, 1967).
Fluorescence Spectroscopy
Suppan and Guerry-Butty (1985) studied the fluorescence spectra of aniline and its derivatives, including 3-[(2-Butoxyethoxy)methyl]aniline. This research offers insights into the photophysical properties of aniline derivatives, which can be leveraged in designing optical materials and sensors (Suppan & Guerry-Butty, 1985).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Anilines are known to interact with a variety of enzymes and receptors, often serving as precursors for more complex compounds .
Mode of Action
Anilines in general are basic due to the presence of a lone pair of electrons on the nitrogen atom . This allows them to act as nucleophiles, potentially forming bonds with electrophilic sites on target molecules .
Biochemical Pathways
It is known to be an intermediate in the preparation of 1,2,4-triazole-3-carboxamide herbicides , suggesting it may play a role in pathways related to plant growth and development.
properties
IUPAC Name |
3-(2-butoxyethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-7-15-8-9-16-11-12-5-4-6-13(14)10-12/h4-6,10H,2-3,7-9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNCDDNIVSOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Butoxyethoxy)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

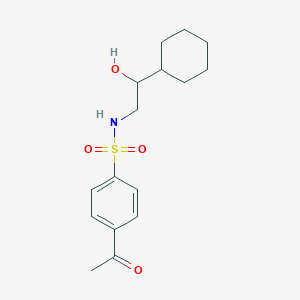
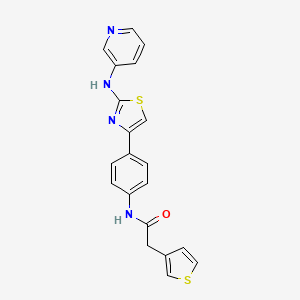
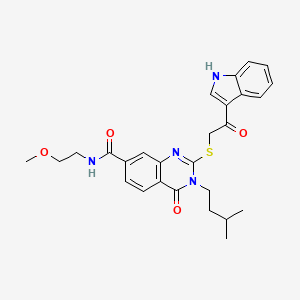
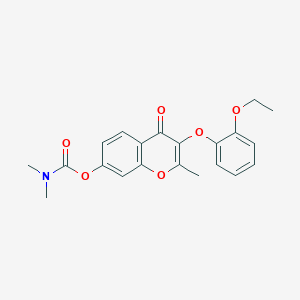

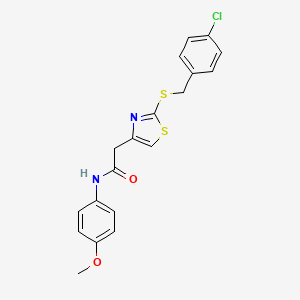

![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)
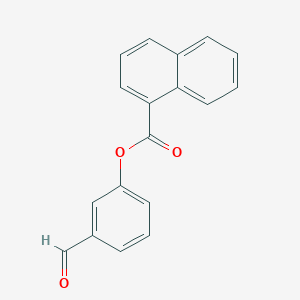
![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)
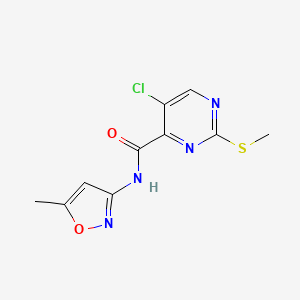
![9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole](/img/structure/B3005084.png)